molecular formula C12H17N3O2 B2664616 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2044714-43-2

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

Número de catálogo: B2664616
Número CAS: 2044714-43-2
Peso molecular: 235.287
Clave InChI: DAZNIXJGVRSQTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[35]nonan-1-one is a complex heterocyclic compound that features a pyrazole ring fused with a spirocyclic system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Muscarinic Receptor Agonism

Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one may act as agonists for muscarinic receptors, particularly the M1 and M4 subtypes. These receptors are implicated in various neurological functions and disorders. The agonistic activity can lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted .

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt metabolic pathways, making it a candidate for developing new antibacterial agents against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Receptor Interaction

The interaction of This compound with muscarinic receptors involves conformational changes that enhance receptor signaling pathways, leading to increased neurotransmitter release and improved cognitive function .

Enzyme Inhibition

The compound may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased susceptibility to other antibiotics. This mechanism is crucial in developing combination therapies for multidrug-resistant infections .

Case Study 1: Muscarinic Agonism

A study evaluated a series of pyrazole derivatives for their ability to activate muscarinic receptors in vitro. Among these, This compound showed significant agonistic activity at M1 receptors, suggesting its potential use in cognitive enhancement therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were tested against common bacterial strains. The results indicated that This compound exhibited potent antibacterial activity, outperforming traditional antibiotics in specific assays, thus highlighting its potential role in treating resistant infections .

Mecanismo De Acción

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The spirocyclic system adds rigidity to the molecule, potentially enhancing its selectivity and potency .

Comparación Con Compuestos Similares

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
  • 3-(1-ethyl-1H-pyrazol-4-yl)-7-thia-2-azaspiro[3.5]nonan-1-one
  • 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]octan-1-one

Uniqueness

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one is unique due to its specific combination of a pyrazole ring and a spirocyclic system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and anti-cancer applications. This article synthesizes existing research findings, patents, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{18}N_{2}O

Molecular Weight: 206.28 g/mol

IUPAC Name: this compound

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the pyrazole ring is particularly significant as it is known to interact with various biological targets.

Muscarinic Receptor Agonism

Research indicates that compounds similar to this compound can act as agonists for muscarinic M1 and M4 receptors, which are implicated in cognitive functions and the treatment of neurodegenerative diseases such as Alzheimer's disease .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of similar spirocyclic compounds have shown effectiveness in enhancing the sensitivity of cancer cells to cisplatin, a common chemotherapy drug . The mechanism involves inducing apoptosis in tumor cells through the modulation of specific signaling pathways.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with intracellular signaling pathways involving kinases and phosphatases, influencing cell proliferation and survival .

Study on Neuroprotective Effects

A study focused on related compounds indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce apoptosis in neuronal cells through antioxidant mechanisms .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound could significantly inhibit cell growth and induce apoptosis. For example, compounds were tested against HCT116 colorectal cancer cells, showing enhanced sensitivity when combined with chemotherapeutic agents like cisplatin .

Data Summary Table

Activity Target Effect Reference
Muscarinic Receptor AgonismM1 and M4 ReceptorsCognitive enhancement potential
Anticancer ActivityVarious Cancer Cell LinesInduces apoptosis
NeuroprotectionNeuronal CellsReduces oxidative stress-induced damage

Propiedades

IUPAC Name

1-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-15-8-9(7-13-15)10-12(11(16)14-10)3-5-17-6-4-12/h7-8,10H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNIXJGVRSQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.